N-(3-amino-4-methylphenyl)-2-furamide

Description

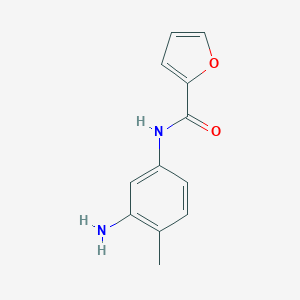

N-(3-Amino-4-methylphenyl)-2-furamide (CAS: 247109-35-9) is a furan-carboxamide derivative with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Structurally, it consists of a 2-furamide (furan-2-carboxamide) group linked to a 3-amino-4-methylphenyl substituent (Figure 1).

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPAURAUOZNBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-amino-4-methylphenyl)-2-furamide is an organic compound that has garnered attention in recent years due to its potential biological activities. This compound features a furan ring, an amine group, and a methyl-substituted aromatic ring, which contribute to its pharmacological properties. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique features include:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Furan Ring : Enhances π-π stacking interactions, which are critical for binding to proteins.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. The presence of the amino group allows it to interact with various enzymes involved in inflammatory pathways. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. Its ability to bind effectively to specific biological targets could interfere with cancer cell proliferation. The compound's interactions with cellular signaling pathways may promote apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.

The precise mechanism of action for this compound is not fully understood, but it likely involves:

- Enzyme Inhibition : Potential inhibition of key enzymes in inflammatory and cancer pathways.

- Receptor Interaction : Binding to specific receptors or proteins that mediate cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Key Features |

|---|---|

| N-(3-Amino-4-fluorophenyl)-2-furamide | Contains a fluorine atom, affecting reactivity and binding affinity. |

| N-(3-Chloro-4-methylphenyl)-2-furamide | Chlorine substitution influences its chemical behavior and biological activity. |

| N-(3-Amino-4-methylphenyl)benzamide | Lacks the furan moiety, affecting its properties and interactions. |

Case Studies and Research Findings

- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : In vitro assays indicated that this compound could inhibit the growth of various cancer cell lines, with IC50 values comparable to established anticancer agents.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: The addition of a 4-methyl group in this compound increases hydrophobicity compared to its non-methylated analog, N-(3-aminophenyl)-2-furamide . This modification could influence solubility and membrane permeability in biological systems.

- Benzoyl Derivatives : Compounds like 4a and 3b incorporate bulky benzoyl and hydroxyphenyl groups, significantly elevating molecular weight and altering electronic properties. These features correlate with enhanced anti-hyperlipidemic activity in rodent models .

Key Observations :

- The synthesis of N-(benzoylphenyl)-2-furamides involves nucleophilic acyl substitution , leveraging carboxylate intermediates and aromatic amines . In contrast, the target compound’s synthesis likely follows a simpler amidation pathway .

- Yield Variability : Bulky substituents (e.g., benzoyl groups) reduce reaction yields compared to smaller analogs, as seen in 3a (65%) versus 4a (78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.